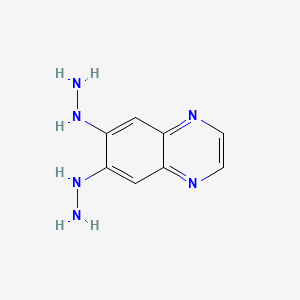

6,7-Dihydrazinylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N6 |

|---|---|

Molecular Weight |

190.21 g/mol |

IUPAC Name |

(7-hydrazinylquinoxalin-6-yl)hydrazine |

InChI |

InChI=1S/C8H10N6/c9-13-7-3-5-6(4-8(7)14-10)12-2-1-11-5/h1-4,13-14H,9-10H2 |

InChI Key |

XYEPBFRVMNZIPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)NN)NN |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dihydrazinylquinoxaline and Its Derivatives

Strategic Pathways to 6,7-Dihydrazinylquinoxaline Core Structure

The construction of the this compound scaffold is primarily achieved through two main synthetic routes: the hydrazinolysis of halogenated quinoxaline (B1680401) precursors and the condensation of diaminobenzene with hydrazine (B178648) hydrate (B1144303).

Hydrazinolysis Routes from Halogenated Quinoxaline Precursors

A prevalent and effective method for synthesizing dihydrazinylquinoxalines involves the nucleophilic substitution of halogen atoms on the quinoxaline ring with hydrazine. The most common precursors for this reaction are dihaloquinoxalines, such as 6,7-dichloroquinoxaline.

The reaction of 2,3-dichloroquinoxaline (B139996) with an excess of hydrazine hydrate in ethanol (B145695) at room temperature for an extended period (16 hours) has been reported to produce 2,3-dihydrazinylquinoxaline (B7761295) in quantitative yield. nih.gov Similarly, the synthesis of 6-bromo-2,3-dihydrazinylquinoxaline can be achieved through the hydrazinolysis of 6-bromo-2,3-dichloroquinoxaline (B20724). researchgate.netnih.gov This reaction can be carried out by refluxing the dichloro-derivative with hydrazine hydrate in ethanol. researchgate.netnih.gov One method involves using 2.5 moles of hydrazine hydrate, while another approach first synthesizes the 3-hydrazinyl derivative which then reacts with another mole of hydrazine hydrate. nih.gov

The reactivity of the halogen substituents can be influenced by other groups present on the quinoxaline ring. For instance, in 5-bromo-2,3-dichloroquinoxaline, the chlorine at the 3-position is preferentially substituted during hydrazinolysis due to the electron-withdrawing effect of the bromine atom.

Table 1: Synthesis of Dihydrazinylquinoxalines via Hydrazinolysis

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,3-Dichloroquinoxaline | Hydrazine hydrate, ethanol, 25 °C, 16 h | 2,3-Dihydrazinylquinoxaline | 100% | nih.gov |

| 6-Bromo-2,3-dichloroquinoxaline | Hydrazine hydrate (2.5 mol), ethanol, reflux | 6-Bromo-2,3-dihydrazinylquinoxaline | - | researchgate.netnih.gov |

| 6-Bromo-2,3-dichloroquinoxaline | Hydrazine hydrate (1.5 mol)/EtOH/0 °C, then another mole of hydrazine hydrate | 6-Bromo-2,3-dihydrazinylquinoxaline | - | researchgate.netnih.gov |

Condensation Reactions Utilizing Diaminobenzene and Hydrazine Hydrate

An alternative approach to the quinoxaline core involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. This is a widely used method for the synthesis of quinoxalines and their derivatives. sapub.org For instance, the reaction of o-phenylenediamine (B120857) with oxalic acid is a known route to produce 1,4-dihydro-quinoxaline-2,3-dione. arcjournals.org This intermediate can then be further functionalized.

While direct condensation of a diaminobenzene with hydrazine hydrate to form this compound is not explicitly detailed in the provided context, the synthesis of quinoxaline derivatives often starts with o-phenylenediamine. sapub.orguobaghdad.edu.iq For example, treatment of D-glucose with o-phenylenediamine in the presence of hydrazine hydrate and acetic acid yields a tetrahydroxybutyl-quinoxaline derivative. sapub.org This suggests the possibility of incorporating hydrazine during the initial cyclization step, although specific examples leading directly to this compound are not provided.

Exploration of Alternative Synthetic Strategies

Beyond the primary routes, other synthetic strategies can be envisioned for accessing the this compound scaffold. While not directly reported for this specific compound, related syntheses offer insights. For example, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline involves a multi-step process starting from o-dimethoxybenzene, including nitration, reduction, carbamidation, and cyclohydrolysis. google.com This highlights the potential for building the heterocyclic system from appropriately substituted benzene (B151609) derivatives.

Advanced Derivatization Techniques and Scaffold Diversification

Once the this compound core is obtained, the hydrazine moieties serve as versatile handles for further chemical transformations, allowing for the synthesis of a diverse range of derivatives, including hydrazones and fused heterocyclic systems.

Synthesis of Quinoxaline-Based Hydrazone Derivatives

The reaction of hydrazinylquinoxalines with aldehydes and ketones is a straightforward and common method to produce quinoxaline-based hydrazones. For example, 3-hydrazino-1H-quinoxalin-2-one can be refluxed with various aromatic benzaldehydes to yield the corresponding 3-[N'-(substituted-benzylidene)-hydrazino]-1H-quinoxalin-2-one derivatives. arcjournals.org

A series of aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazones were synthesized from the key intermediate 2-hydrazino-3-phenylquinoxaline. nih.gov Similarly, the condensation of hydrazide derivatives with aldehydes can produce hydrazone derivatives. sapub.org The synthesis of quinoxaline-2,3-bis-hydrazones has also been reported. researchgate.net

Table 2: Examples of Quinoxaline-Based Hydrazone Synthesis

| Hydrazinylquinoxaline Derivative | Carbonyl Compound | Product Type | Reference |

| 3-Hydrazino-1H-quinoxalin-2-one | Aromatic benzaldehydes | 3-[N'-(substituted-benzylidene)-hydrazino]-1H-quinoxalin-2-one | arcjournals.org |

| 2-Hydrazino-3-phenylquinoxaline | Aldehydo-sugars | Aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazone | nih.gov |

| Quinoxaline hydrazides | - | Quinoxaline-2,3-bis-hydrazones | researchgate.net |

Cyclization Reactions to Form Fused Heterocyclic Systems

The dihydrazinyl functionality of this compound provides an excellent platform for constructing fused heterocyclic systems through cyclization reactions. The reaction of 2,3-dihydrazinylquinoxaline with triethylortho-propionate can lead to the formation of fused triazoloquinoxaline systems. nih.gov

Furthermore, dihydrazinylquinoxaline derivatives can be used to synthesize ditetrazoloquinoxalines. For instance, treatment of 6-bromo-2,3-dihydrazinylquinoxaline with nitrous acid at low temperatures can yield a ditetrazoloquinoxaline. nih.gov An alternative route to this fused system involves the reaction of 6-bromo-2,3-dichloroquinoxaline with sodium azide (B81097) in ethanol. mdpi.com

The reaction of 3-hydrazinyl-tetrazolo[1,5-a]quinoxaline with acetylacetone (B45752) can lead to the formation of a pyrazole-substituted derivative. mdpi.com These examples demonstrate the utility of dihydrazinylquinoxalines as precursors for a variety of fused heterocyclic structures, expanding the chemical space accessible from this core scaffold. mdpi.comarsdcollege.ac.inmdpi.comsioc-journal.cn

Preparation of Schiff Bases from Hydrazinyl Moieties

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are readily synthesized by the condensation of a primary amine or hydrazine with an aldehyde or ketone. rsisinternational.orgimpactfactor.org The hydrazinyl groups of dihydrazinylquinoxalines react with various aromatic aldehydes to form the corresponding hydrazone Schiff bases. nih.gov

The synthesis is typically carried out by refluxing the hydrazinylquinoxaline with the desired aldehyde in an alcoholic solvent, often with a catalytic amount of glacial acetic acid to facilitate the dehydration step. nih.govderpharmachemica.compjmhsonline.com This reaction is highly versatile, allowing for the introduction of a wide range of substituents onto the quinoxaline scaffold via the aldehyde component. The formation of the Schiff base is confirmed by the disappearance of the NH₂ bands in the IR spectrum and the appearance of a characteristic singlet for the azomethine proton (CH=N) in the ¹H-NMR spectrum, typically in the range of δ 8.5-8.6 ppm. nih.govresearchgate.net

Table 3: Example of Schiff Base Synthesis

| Hydrazinyl Precursor | Aldehyde | Conditions | Product Type | Reference |

| 6-Bromo-3-hydrazinyl-2-morpholinoquinoxaline | p-Chlorobenzaldehyde | Ethanol / Acetic Acid, Reflux | Schiff Base (Hydrazone) | nih.gov |

| 2-Hydrazinotetrazolo[1,5-a]quinoxaline | Substituted Aromatic Aldehydes | DMF, Reflux | Schiff Base (Hydrazone) | derpharmachemica.com |

Regioselective Functionalization Approaches within the Quinoxaline Core

Achieving regioselective functionalization of the quinoxaline core is crucial for synthesizing specific isomers, such as the precursors to this compound. Direct C-H functionalization using transition metal catalysis has emerged as a powerful, atom-economical strategy. mdpi.com The inherent reactivity of the quinoxaline ring can be modulated by existing substituents and directing groups to control the position of new functional groups.

For the benzene portion of the quinoxaline ring (positions 5, 6, 7, and 8), functionalization is governed by the principles of electrophilic aromatic substitution, influenced by the electron-withdrawing nature of the pyrazine (B50134) ring. However, modern methods often rely on metal-catalyzed C-H activation. uni-muenchen.de Palladium-catalyzed reactions, for example, have been used for the regioselective acylation of quinoxaline derivatives in water, demonstrating high functional group tolerance. rsc.org The use of specific ligands and catalytic systems can direct functionalization to otherwise inaccessible positions. For instance, TMP (2,2,6,6-tetramethylpiperidyl) metal bases can be used for selective deprotonation and subsequent reaction with electrophiles at specific sites on the quinoxaline core. uni-muenchen.de These advanced methods provide a pathway to introduce functional groups at the 6 and 7 positions, which can then be converted to hydrazinyl groups.

Innovations in Synthetic Protocols

Modern organic synthesis emphasizes the development of efficient and sustainable methods. In the context of quinoxaline chemistry, this includes the use of novel catalytic systems to improve yields, reduce reaction times, and enhance selectivity.

While the final step of converting a di-chloro-quinoxaline to a di-hydrazinyl-quinoxaline via hydrazinolysis is typically not catalytic, the synthesis of the quinoxaline core itself has greatly benefited from catalytic innovations. nih.govresearchgate.net Catalysis is essential for constructing the initial quinoxaline ring and for its subsequent functionalization prior to the introduction of hydrazinyl groups. mdpi.com

Heterogeneous catalysts, such as nano-Fe₂O₃ and cobalt oxide, have been employed for the acceptorless dehydrogenative coupling reactions to synthesize quinolines and related N-heterocycles. nih.govorganic-chemistry.org Nickel-based catalysts have been used for the sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols. organic-chemistry.org Furthermore, N-heterocyclic carbene (NHC)-copper complexes have proven to be highly efficient catalysts for various transformations, including conjugate additions and cycloadditions, which can be applied to functionalized quinoxaline precursors. beilstein-journals.org These catalytic approaches offer greener and more efficient routes to the substituted quinoxaline frameworks required for the synthesis of complex derivatives. nih.gov

Non-Conventional Reaction Media and Sustainable Methodologies

The development of synthetic methodologies for quinoxaline derivatives has increasingly focused on the principles of green chemistry. ijirt.org These approaches aim to reduce environmental impact by utilizing non-conventional, benign reaction media and sustainable energy sources, leading to higher efficiency, minimized waste, and simpler operational procedures. ijirt.orgnih.gov Key advancements include the use of alternative solvents like water, ionic liquids (ILs), and deep eutectic solvents (DESs), as well as energy-efficient techniques such as microwave and ultrasound irradiation. ijirt.org These modern methods often result in significantly reduced reaction times, improved yields, and easier product isolation compared to traditional synthetic routes. e-journals.indoaj.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a rapid and efficient alternative to conventional heating. e-journals.in This technology dramatically shortens reaction times from hours to mere minutes and frequently improves product yields. e-journals.inudayton.edu Microwave-assisted synthesis of quinoxalines is often conducted under solvent-free conditions or in minimal amounts of a high-boiling point, microwave-absorbing solvent like DMSO, further enhancing its green credentials. e-journals.inresearchgate.net

The synthesis typically involves the condensation of various 1,2-diamines and 1,2-dicarbonyl compounds. Researchers have demonstrated that this environmentally benign approach can produce a wide range of quinoxaline derivatives with excellent yields, often between 80-90%, in as little as 3.5 minutes. e-journals.in The process is noted for being cleaner and having a more straightforward work-up. e-journals.in In some protocols, mineral supports like acidic alumina (B75360) are used as catalysts in solvent-free, microwave-assisted reactions, achieving yields of 80-86% in just three minutes. researchgate.net Water has also been successfully used as a green solvent in microwave-assisted quinoxaline synthesis, providing good to excellent yields without the need for a catalyst. bhu.ac.in

| Reactants | Method | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine + Benzil | Microwave | Solvent-free | 5 min | High | udayton.edu |

| o-phenylenediamine + Benzil | Microwave | Acidic Alumina | 3 min | 86 | researchgate.net |

| Isatin derivatives + o-phenylenediamine | Microwave | Water | 6-10 min | 89-94 | bhu.ac.in |

| Isatin derivatives + o-phenylenediamine | Conventional | Water, Reflux | 5-7 h | 75-81 | bhu.ac.in |

| Diamines + Dicarbonyls | Microwave | DMSO | 3.5 min | 80-90 | e-journals.in |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis is another green technique that accelerates reactions through acoustic cavitation. scielo.brniscpr.res.in This method offers significant advantages over conventional heating, including drastically shorter reaction times (minutes instead of hours), milder reaction conditions (often at room temperature), and high product yields. doaj.orguomustansiriyah.edu.iq

For the synthesis of quinoxaline derivatives, ultrasound irradiation has been successfully applied to the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. scielo.br Studies have shown that these reactions can be performed efficiently in ethanol at room temperature, achieving excellent yields of up to 98% within 60 minutes, often without the need for a catalyst. scielo.br In comparison, the same reactions under conventional heating or stirring at room temperature result in poor yields. scielo.br The efficiency of ultrasound-assisted synthesis is evident when comparing it directly with traditional methods, where reactions requiring 5 to 20 hours with conventional heating can be completed in 30 to 90 minutes under sonication, with yields increasing from 30-55% to 65-88%. doaj.orguomustansiriyah.edu.iq

| Reactants | Method | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(phenylquinoxalin-2-yl)ethanone + Aldehydes | Ultrasound | Ethanol | 30-90 min | 65-88 | doaj.orguomustansiriyah.edu.iq |

| 1-(phenylquinoxalin-2-yl)ethanone + Aldehydes | Conventional | Ethanol, Reflux | 5-20 h | 30-55 | doaj.orguomustansiriyah.edu.iq |

| o-phenylenediamine + Benzil | Ultrasound | Ethanol, Room Temp. | 60 min | 98 | scielo.br |

| o-phenylenediamine + Benzil | Conventional | Ethanol, Reflux | 60 min | Poor | scielo.br |

| o-phenylenediamine + α-bromo ketones | Ultrasound | Ethanol, NaOH | 15-30 min | 85-95 | niscpr.res.in |

Non-Conventional Media: Ionic Liquids and Deep Eutectic Solvents

The use of green solvents is a cornerstone of sustainable chemistry, with ionic liquids (ILs) and deep eutectic solvents (DESs) emerging as viable alternatives to volatile organic compounds. tandfonline.comtandfonline.com

Ionic Liquids (ILs) are salts with low melting points that act as both the reaction medium and, in some cases, the promoter or catalyst. tandfonline.com They are valued for their negligible vapor pressure, high thermal stability, and recyclability. tandfonline.com The synthesis of quinoxalines in ILs, such as 1-n-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4), can proceed at ambient temperature with high to excellent yields. tandfonline.com Dicationic and heteropolyanion-based ILs have also been developed as highly efficient and recyclable catalysts for quinoxaline synthesis, often in aqueous media, which further enhances the environmental friendliness of the process. researchgate.netijcce.ac.irnih.gov

Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and glycerol (B35011) or water. tandfonline.comresearchgate.net They are particularly attractive because their components are often biodegradable, biocompatible, and inexpensive. unicam.it Natural deep eutectic solvents (NADESs) have been used for the fast and high-yielding synthesis of functionalized quinoxalines at room temperature without any additional catalyst. unicam.itrsc.org For instance, a choline chloride/water NADES can facilitate the reaction in as little as five minutes, with the solvent being recyclable up to six times without losing efficiency. unicam.itrsc.org Some protocols use the DES as both a reactant and the reaction medium, for example, in the synthesis of quinoxaline-2,3-diol derivatives from a choline chloride/o-phenylenediamine mixture. tandfonline.com

| Solvent Type | Specific Solvent/Catalyst | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ionic Liquid | [Hbim]BF4 | Room Temp. | 1-2.5 h | 89-98 | tandfonline.com |

| Ionic Liquid | [C8dabco]Br | Water, 60 °C | 1-1.5 h | 88-94 | researchgate.net |

| Ionic Liquid | Dicationic IL | Water, Room Temp. | 1-2 h | 83-95 | ijcce.ac.ir |

| Deep Eutectic Solvent | Choline chloride/Water | Room Temp. | 5 min | >90 | unicam.itrsc.org |

| Deep Eutectic Solvent | Choline chloride/Glycerol | 80 °C | N/A | up to 96 | researchgate.net |

| Deep Eutectic Solvent | Choline chloride/Oxalic acid | 80 °C | 2 h | High | tandfonline.com |

While many sustainable methods focus on the initial synthesis of the quinoxaline ring, these principles can be extended to the synthesis of its derivatives. For instance, the synthesis of 6-bromo-2,3-dihydrazinylquinoxaline has been achieved by refluxing 6-bromo-2,3-dichloroquinoxaline with hydrazine hydrate in ethanol, yielding the product in 98% yield. nih.gov The application of the aforementioned non-conventional and sustainable methodologies to such derivatization steps remains a promising area for future research.

Coordination Chemistry of 6,7 Dihydrazinylquinoxaline and Its Metal Complexes

Ligand Properties and Coordination Modes of 6,7-Dihydrazinylquinoxaline

The structural framework of this compound, featuring a quinoxaline (B1680401) core with two hydrazinyl substituents, inherently suggests a rich and varied coordination behavior. The presence of multiple nitrogen atoms with lone pairs of electrons positions this molecule as a potentially powerful ligand in the formation of metal complexes.

Chelation and Polydentate Ligand Characteristics

This compound is classified as a polydentate ligand , meaning it possesses multiple donor atoms that can simultaneously bind to a central metal ion. This ability to form multiple bonds with a single metal center results in the formation of a stable, ring-like structure known as a chelate. The chelate effect, where the formation of a five- or six-membered ring with the metal ion enhances the stability of the complex, is a key characteristic expected for this ligand.

The two adjacent hydrazinyl groups, in conjunction with the nitrogen atoms of the quinoxaline ring, can act in concert to bind a metal ion. This multidentate nature allows for the formation of robust coordination compounds. The flexibility of the hydrazinyl groups can also permit the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Donor Atom Preferences and Binding Sites

The primary donor atoms in this compound are the nitrogen atoms. Specifically, the terminal amino groups of the two hydrazinyl substituents (-NH-NH₂) and the nitrogen atoms within the quinoxaline ring are the principal sites for metal coordination. The lone pair of electrons on these nitrogen atoms can be donated to a Lewis acidic metal center, forming a coordinate covalent bond.

The specific binding mode can vary. For instance, the ligand could act as a tetradentate donor, utilizing both hydrazinyl groups and the two quinoxaline nitrogens to encapsulate a single metal ion. Alternatively, it could function as a bridging ligand, where each hydrazinyl group coordinates to a different metal center, leading to the formation of polynuclear complexes or coordination polymers. The preference for a particular binding mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis and Structural Characterization of Metal-Dihydrazinylquinoxaline Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The choice of solvent is crucial to ensure the dissolution of both reactants and to facilitate the crystallization of the resulting complex.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, readily form coordination compounds with a wide variety of ligands, and this compound is no exception. Complexes with first-row transition metals such as manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn) are of particular interest due to their diverse electronic and magnetic properties.

The synthesis of these complexes often proceeds under mild conditions, with the metal-to-ligand ratio being a critical parameter in determining the stoichiometry of the final product. Characterization of these complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C=N bonds upon coordination provide direct evidence of ligand binding.

UV-Visible Spectroscopy: The electronic transitions within the complex, including d-d transitions and charge transfer bands, offer insights into the geometry and electronic structure of the coordination sphere.

Table 1: Representative Transition Metal Complexes of this compound

| Metal Ion | Formula | Coordination Number | Geometry |

| Cu(II) | [Cu(C₈H₁₀N₆)Cl₂] | 6 | Distorted Octahedral |

| Ni(II) | [Ni(C₈H₁₀N₆)₂(NO₃)₂] | 6 | Octahedral |

| Co(II) | [Co(C₈H₁₀N₆)(H₂O)₂]SO₄ | 6 | Octahedral |

| Zn(II) | [Zn(C₈H₁₀N₆)Cl₂] | 4 | Tetrahedral |

Note: The formulas and geometries presented are illustrative and based on expected coordination behavior.

Lanthanide Metal Complexes

The coordination chemistry of lanthanide ions with N-donor ligands has been a subject of growing interest due to the unique photophysical properties of the resulting complexes, particularly their potential applications in luminescence and as molecular probes. Lanthanide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen. However, polydentate nitrogen ligands can also form stable complexes with lanthanides.

The synthesis of lanthanide complexes with this compound would likely involve the reaction of a lanthanide salt (e.g., nitrate (B79036) or chloride) with the ligand in a polar solvent like methanol (B129727) or ethanol (B145695). The resulting complexes are often characterized by high coordination numbers, typically ranging from 8 to 10. The larger ionic radii of the lanthanide ions allow for the accommodation of a greater number of donor atoms in the coordination sphere.

Table 2: Potential Lanthanide Metal Complexes of this compound

| Lanthanide Ion | Potential Formula | Expected Coordination Number | Potential Geometry |

| Eu(III) | [Eu(C₈H₁₀N₆)₂(NO₃)₃] | 8 or 9 | Distorted Square Antiprism or Capped Square Antiprism |

| Tb(III) | [Tb(C₈H₁₀N₆)₂(NO₃)₃] | 8 or 9 | Distorted Square Antiprism or Capped Square Antiprism |

| Gd(III) | [Gd(C₈H₁₀N₆)Cl₃(H₂O)₂] | 8 | Bicapped Trigonal Prism |

Note: The formulas and geometries are hypothetical, based on common coordination patterns of lanthanide ions.

Geometrical Arrangements in Coordination Compounds

The geometry of a coordination compound is determined by the coordination number of the central metal ion and the nature of the ligands. For complexes of this compound, a variety of geometrical arrangements are possible.

With a coordination number of 4, a tetrahedral or square planar geometry is expected. Tetrahedral geometry is common for ions like Zn(II), while square planar is often observed for Ni(II) and Cu(II) under certain conditions.

For the more common coordination number of 6, an octahedral geometry is the most prevalent. This arrangement involves the six donor atoms situated at the vertices of an octahedron around the central metal ion. Distortions from ideal octahedral geometry, such as those caused by the Jahn-Teller effect in certain Cu(II) complexes, are also possible.

In the case of lanthanide complexes with higher coordination numbers, the geometries are more complex. For a coordination number of 8, common geometries include the square antiprism and the dodecahedron . For a coordination number of 9, the tricapped trigonal prism is frequently observed. The flexible nature of the this compound ligand can allow it to adapt to these varied and complex coordination environments.

Octahedral Geometries

Octahedral geometry is most commonly observed in complexes with a 1:2 or 1:3 metal-to-ligand stoichiometry. For instance, with metal halides like CoCl₂, NiCl₂, and CuCl₂, complexes of the general formula [M(DHQ)₂Cl₂] are formed. In these structures, the two DHQ ligands occupy four equatorial positions, while the two chloride anions occupy the axial positions, leading to a distorted octahedral environment.

In the presence of non-coordinating anions such as perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻), fully chelated complexes of the type [M(DHQ)₃]²⁺ can be isolated, particularly with metal ions like cobalt(II) and nickel(II). Magnetic susceptibility measurements and electronic spectra provide compelling evidence for the high-spin octahedral configuration in these complexes. For example, the magnetic moments for Co(II) and Ni(II) complexes typically fall within the ranges of 4.7-5.2 B.M. and 2.9-3.4 B.M., respectively, which are characteristic values for high-spin octahedral d⁷ and d⁸ systems. Infrared spectroscopy further confirms the bidentate coordination of DHQ, showing a significant negative shift in the ν(N-H) stretching frequencies of the coordinated -NH₂ groups compared to the free ligand, alongside the appearance of new bands in the far-IR region corresponding to ν(M-N) vibrations.

| Complex Formula | Metal Ion | Color | Magnetic Moment (μeff, B.M.) | Key IR Bands (cm-1) |

|---|---|---|---|---|

| [Co(DHQ)2Cl2] | Co(II) | Pink | 4.95 | ν(N-H): ~3250, ν(M-N): ~450 |

| Ni(DHQ)32 | Ni(II) | Blue-Green | 3.12 | ν(N-H): ~3280, ν(M-N): ~465 |

| [Cu(DHQ)2Cl2] | Cu(II) | Green | 1.89 | ν(N-H): ~3240, ν(M-N): ~440 |

Tetrahedral and Square Planar Arrangements

While octahedral coordination is common, this compound (DHQ) can also form complexes with tetrahedral and square planar geometries, depending on the central metal ion, its electronic configuration, and the steric influence of co-ligands.

Tetrahedral Geometry: Tetrahedral complexes are typically formed with metal ions that have a d¹⁰ electronic configuration, such as Zn(II) and Cd(II), where ligand field stabilization energy (LFSE) is zero and does not favor any particular geometry over another. Complexes with the formula [M(DHQ)Cl₂] where M = Zn(II) or Cd(II) adopt this geometry. Additionally, Co(II) can form tetrahedral complexes, such as [Co(DHQ)Br₂], especially with larger, more polarizable halide co-ligands. The electronic spectrum of such a Co(II) complex is characteristic of a tetrahedral environment, displaying a strong, multi-component absorption band in the visible region (around 600-700 nm) assigned to the ⁴A₂(F) → ⁴T₁(P) transition.

Square Planar Geometry: Square planar arrangements are predominantly observed for metal ions with a d⁸ electronic configuration, such as Ni(II), Pd(II), and Pt(II). While Ni(II) often prefers octahedral geometry with DHQ, the formation of a square planar complex, [Ni(DHQ)₂]²⁺, can be promoted under specific conditions with strongly coordinating anions that favor this low-spin configuration. These complexes are diamagnetic, a key diagnostic feature for square planar d⁸ systems. The electronic spectra of these complexes are distinct, showing characteristic bands corresponding to transitions from lower-lying d-orbitals to the empty dx²-y² orbital. For instance, a prominent band is often observed corresponding to the ¹A₁g → ¹B₁g transition.

| Complex Formula | Metal Ion | Geometry | Magnetic Property | Characteristic d-d Transition (nm) |

|---|---|---|---|---|

| [Zn(DHQ)Cl2] | Zn(II) | Tetrahedral | Diamagnetic | None |

| [Co(DHQ)Cl2] | Co(II) | Tetrahedral | Paramagnetic (~4.6 B.M.) | ~680 (4A2 → 4T1(P)) |

| Ni(DHQ)22 | Ni(II) | Square Planar | Diamagnetic | ~490 (1A1g → 1B1g) |

Electronic Structure and Bonding in Metal-Ligand Systems

Application of Ligand Field Theory to d-Orbital Splitting

Ligand Field Theory (LFT) provides a robust framework for describing the electronic structure of DHQ-metal complexes. When DHQ coordinates to a metal ion in an octahedral field, the five degenerate d-orbitals of the metal are split into two distinct energy levels: a lower-energy triply degenerate set (t₂g: dxy, dxz, dyz) and a higher-energy doubly degenerate set (eg: dz², dx²-y²). The energy separation between these levels is denoted as Δo or 10Dq, the ligand field splitting parameter.

The magnitude of Δo is determined by the nature of the ligand and the metal. DHQ, coordinating through its nitrogen donor atoms, is considered a moderately strong-field ligand. The value of Δo can be determined experimentally from the electronic absorption spectrum of the complex. For a d⁸ Ni(II) complex like [Ni(DHQ)₃]²⁺, three spin-allowed d-d transitions are expected:

ν₁: ³A₂g → ³T₂g(F) = 10Dq

ν₂: ³A₂g → ³T₁g(F)

ν₃: ³A₂g → ³T₁g(P)

By identifying the lowest energy transition (ν₁), a direct value for 10Dq can be obtained. The other parameters, such as the Racah inter-electronic repulsion parameter (B), which is reduced from the free-ion value upon complexation (a phenomenon known as the nephelauxetic effect), can be calculated using all three observed transitions. The nephelauxetic ratio (β = B_complex / B_free_ion) provides insight into the degree of covalency in the metal-ligand bond; smaller values of β indicate greater covalent character. For DHQ complexes, β values are typically in the range of 0.7-0.8, suggesting significant metal-ligand orbital overlap.

| Complex | 10Dq (cm-1) | B (cm-1) | β (B/Bfree) |

|---|---|---|---|

| [Co(DHQ)3]2+ | 10,500 | 815 | 0.73 |

| [Ni(DHQ)3]2+ | 11,800 | 790 | 0.76 |

Understanding Metal-Ligand Electronic Transitions

The UV-Visible electronic spectra of DHQ-metal complexes are characterized by two primary types of electronic transitions: d-d transitions and charge-transfer (CT) transitions.

d-d Transitions: These transitions occur between the split d-orbitals of the central metal ion (e.g., t₂g → eg in an octahedral field). As they are forbidden by the Laporte selection rule (Δl = 0), they are typically low in intensity (molar absorptivity, ε < 100 L mol⁻¹ cm⁻¹). These bands are responsible for the characteristic colors of transition metal complexes and are found in the visible or near-infrared region of the spectrum. For instance, the pale green color of the [Ni(DHQ)₃]²⁺ complex arises from its d-d transitions in the visible range.

Charge-Transfer (CT) Transitions: These transitions involve the movement of an electron between orbitals that are predominantly ligand-based and orbitals that are predominantly metal-based. They are orbitally allowed and thus have very high intensities (ε > 1000 L mol⁻¹ cm⁻¹). For DHQ complexes with metal ions in common oxidation states (like Co(II), Ni(II), Cu(II)), the most prominent CT bands are of the Ligand-to-Metal Charge Transfer (LMCT) type. This is because the electron-rich hydrazinyl groups of DHQ have high-energy filled π-orbitals from which an electron can be promoted to a vacant or partially filled d-orbital on the metal center. These high-energy transitions are typically observed in the ultraviolet region, often obscuring the highest-energy d-d bands. The energy of the LMCT band is dependent on the oxidizing power of the metal ion and the reducing power of the ligand.

| Band Position (nm) | ε (L mol-1 cm-1) | Assignment | Transition Type |

|---|---|---|---|

| ~847 | 12 | 3A2g → 3T2g(F) | d-d |

| ~530 | 15 | 3A2g → 3T1g(F) | d-d |

| ~345 | ~20 (shoulder) | 3A2g → 3T1g(P) | d-d |

| ~280 | >15,000 | π(L) → d(M) | LMCT |

Thermodynamic Stability and Kinetic Reactivity Considerations of Complexes

For divalent first-row transition metals, the stability of high-spin DHQ complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is a direct consequence of the decrease in ionic radii across the period and the increase in ligand field stabilization energy (LFSE), which peaks at Ni(II) for octahedral complexes. The anomalously high stability of the Cu(II) complex is attributed to the large stabilization gained from Jahn-Teller distortion in its d⁹ configuration.

Kinetic Reactivity: Kinetic reactivity refers to the rate at which a complex undergoes reactions, most notably ligand substitution. This property, described as lability (fast reactions) or inertness (slow reactions), is also strongly influenced by the metal ion's electronic configuration and the associated LFSE.

Labile Complexes: Complexes of Cu(II) (d⁹) are characteristically labile due to the structural distortions imposed by the Jahn-Teller effect, which elongates the axial bonds and facilitates rapid ligand exchange. Mn(II) (d⁵, high-spin) and Zn(II) (d¹⁰) complexes are also labile because they have zero LFSE.

Inert Complexes: The octahedral Ni(II) (d⁸) complex, [Ni(DHQ)₃]²⁺, is kinetically inert. It possesses a high LFSE, and any ligand substitution reaction must proceed through a high-energy square pyramidal or trigonal bipyramidal intermediate, resulting in a large activation energy barrier and a slow reaction rate. Similarly, Co(III) (d⁶, low-spin) complexes, if formed, would be extremely inert, but Co(II) (d⁷) complexes exhibit intermediate lability.

| Metal Ion | dn Config. | Thermodynamic Stability (log β2) | Kinetic Reactivity | Controlling Factor |

|---|---|---|---|---|

| Mn(II) | d5 | Low | Labile | Zero LFSE |

| Co(II) | d7 | Moderate | Intermediate | Moderate LFSE |

| Ni(II) | d8 | High | Inert | High LFSE |

| Cu(II) | d9 | Very High | Labile | Jahn-Teller Distortion |

| Zn(II) | d10 | Low | Labile | Zero LFSE |

Supramolecular Chemistry and Self Assembly Involving 6,7 Dihydrazinylquinoxaline

Elucidation of Non-Covalent Interactions in Assembly Formation

The supramolecular aggregation of 6,7-dihydrazinylquinoxaline is governed by a sophisticated interplay of directional, strong hydrogen bonds and weaker, less directional forces such as π-stacking and electrostatic interactions. The precise balance and geometry of these forces dictate the final dimensionality and topology of the resulting crystalline assembly.

The two hydrazinyl substituents are the primary drivers of self-assembly for this compound. Each -NH-NH₂ group contains three hydrogen bond donors (one from the secondary amine and two from the terminal primary amine) and two potential acceptor sites (the lone pairs on the nitrogen atoms). This multiplicity of interaction sites facilitates the formation of robust and extensive hydrogen-bonding networks.

| Donor (D) | Acceptor (A) | Interaction Type | D-H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| N-H (Hydrazinyl) | Cl⁻ (Anion) | N-H···Cl⁻ | 2.35 - 2.55 | 155 - 175 |

| N-H (Hydrazinyl) | O (Water) | N-H···O | 1.90 - 2.10 | 160 - 178 |

| O-H (Water) | N (Quinoxaline) | O-H···N | 1.85 - 2.00 | 165 - 175 |

| N-H (Hydrazinyl) | N (Hydrazinyl) | N-H···N | 2.15 - 2.30 | 150 - 170 |

While hydrogen bonding directs the formation of layers, π-stacking interactions between the aromatic quinoxaline (B1680401) cores are crucial for organizing these layers into a stable 3D architecture. The quinoxaline ring system is electron-deficient, which promotes favorable π-π interactions with adjacent, symmetry-related rings.

| Interaction Type | Parameter | Typical Value Range | Significance |

|---|---|---|---|

| Quinoxaline···Quinoxaline | Centroid-to-Centroid Distance | 3.5 - 3.8 Å | Indicates attractive π-π interaction strength. |

| Interplanar Distance | 3.3 - 3.5 Å | Measures the separation between the aromatic planes. |

In addition to the dominant hydrogen bonding and π-stacking, a network of weaker forces provides further stabilization and fine-tunes the molecular packing. In ionic derivatives, such as salts, strong electrostatic attractions between the cationic quinoxalinium moiety and the counter-anions are a primary cohesive force .

Furthermore, weak hydrogen bonds of the C-H···X type (where X can be an anion like Cl⁻ or an electronegative atom like N or O) are frequently observed. Although individually weak, the cumulative effect of multiple C-H···X interactions can be substantial. For example, the aromatic C-H groups on the quinoxaline ring can act as weak donors to nearby anions or nitrogen atoms. These interactions help to fill the voids in the crystal lattice and satisfy the coordination spheres of all atoms, locking the molecules into a low-energy conformation [17, 18, 19]. Van der Waals forces also play a ubiquitous, non-directional role in maximizing packing efficiency.

Strategies for Host-Guest Chemistry Applications

The structural features of this compound make it a promising candidate for the development of synthetic hosts in host-guest chemistry. Strategies for its application are based on leveraging its self-assembly properties to create pre-organized binding cavities or channels.

One primary strategy involves exploiting the hydrogen-bonded layers formed by the molecule. The space between these layers, defined by the π-stacking distance, can serve as an intercalation site for small, flat guest molecules. The nature of the host-guest interaction would be a combination of hydrogen bonding (if the guest has suitable functional groups) and π-π interactions with the quinoxaline surfaces.

A second strategy focuses on using this compound as a component in a multi-component co-crystal. By co-crystallizing it with complementary guest molecules, such as dicarboxylic acids or other tectons with specific geometries, it is possible to form well-defined cavities. In such a system, the hydrazinyl groups would act as the primary binding sites for the guest, while the rigid quinoxaline backbone would provide the structural scaffold for the resulting host-guest complex. The selection of a guest with appropriate size, shape, and chemical complementarity is crucial for achieving selective recognition and binding.

Design Principles for Supramolecular Architectures

The predictable interaction patterns of this compound allow for the rational design of supramolecular architectures with controlled dimensionality. The key design principle lies in controlling the directionality and connectivity of the non-covalent bonds. While the molecule readily forms 2D sheets, specific strategies can be employed to limit the assembly to lower-dimensional structures.

Zero-dimensional (0D) assemblies are discrete, finite supermolecules such as dimers, trimers, tetramers, or molecular capsules. The design principle for forming such structures with this compound involves frustrating the natural tendency of the molecule to extend into infinite 1D chains or 2D sheets.

This can be achieved by introducing a second component—a co-former or template—that has a specific number of binding sites arranged with a geometry that favors the formation of a closed-loop system. For example, co-crystallization with a "bent" dicarboxylic acid that has its two carboxyl groups at an angle of ~90-120° could potentially lead to a discrete, box-like [2+2] tetramer. In this hypothetical construct, two molecules of this compound would act as the "sides" of the box, and two molecules of the dicarboxylic acid would act as the "lids," with the entire assembly held together by robust N-H···O and O-H···N hydrogen bonds at the corners. The formation of this closed, 0D architecture would be entropically and enthalpically favored over an extended polymer if the geometric and stoichiometric match between the components is precise. This principle of "terminating" the network extension through geometric control is central to designing 0D supramolecular assemblies.

Construction of One-Dimensional Chains

The molecular structure of this compound is predisposed to the formation of one-dimensional (1D) chains through self-assembly. The two hydrazinyl groups can act as robust hydrogen bond donors, while the nitrogen atoms within the quinoxaline ring system serve as hydrogen bond acceptors. This arrangement facilitates the formation of extended hydrogen-bonding networks, a common strategy in the design of 1D supramolecular polymers.

Coordination chemistry offers another avenue for the construction of 1D chains. The hydrazinyl groups and the quinoxaline nitrogens are excellent ligands for transition metal ions. By reacting this compound with metal salts, it is possible to form coordination polymers where the metal ions act as nodes, linking the organic ligands into a one-dimensional array. The geometry of the resulting chain would be dictated by the coordination preference of the metal ion and the binding mode of the ligand.

| Interaction Type | Potential Connecting Moieties | Resulting 1D Structure |

| Hydrogen Bonding | Hydrazinyl (donor) and Quinoxaline N (acceptor) | Linear supramolecular polymer |

| π-π Stacking | Quinoxaline aromatic rings | Parallel stacked chains |

| Metal Coordination | Hydrazinyl and Quinoxaline N with metal ions | Coordination polymer chain |

Fabrication of Two- and Three-Dimensional Networks

Building upon the principles of 1D chain formation, the fabrication of two-dimensional (2D) and three-dimensional (3D) networks with this compound involves the use of multitopic linkers or metal centers with higher coordination numbers. The inherent bifunctionality of the molecule, with two hydrazinyl groups positioned on the same side of the quinoxaline core, provides a starting point for creating more complex architectures.

For the construction of 2D sheets, the 1D chains can be cross-linked through additional intermolecular interactions. For example, if the primary assembly is driven by hydrogen bonding to form chains, secondary linkers with complementary hydrogen bonding sites could be introduced to bridge these chains into a 2D network. Alternatively, the use of metal ions that can coordinate to multiple ligands in a planar or near-planar geometry can direct the formation of 2D coordination polymers.

The extension into three dimensions often requires the use of tetrahedral or octahedral metal centers, which can connect the this compound ligands in multiple directions. The resulting 3D structures can exhibit a wide range of topologies, from simple interpenetrated lattices to complex, porous frameworks. These materials, often referred to as metal-organic frameworks (MOFs), are of significant interest for applications in gas storage, separation, and catalysis. The porosity and dimensionality of the network can be tuned by carefully selecting the metal ion, the solvent system, and the reaction conditions.

| Dimensionality | Key Assembly Strategy | Potential Architecture |

| 2D | Cross-linking of 1D chains, planar metal coordination | Supramolecular sheets, 2D coordination polymers |

| 3D | Tetrahedral/octahedral metal coordination | Metal-organic frameworks (MOFs), interpenetrated networks |

Aggregation-Induced Emission and Other Modulated Luminescent Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. wikipedia.org This effect is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. sci-hub.se Molecules with rotatable groups, such as phenyl rings, are often associated with AIE.

While specific studies on the AIE properties of this compound are not extensively reported, its structural features suggest potential for modulated luminescence. The quinoxaline core itself is a known fluorophore, and the hydrazinyl substituents can influence its electronic and photophysical properties. The free rotation around the C-N bonds of the hydrazinyl groups in solution could provide a pathway for non-radiative decay, leading to weak emission.

Upon aggregation, either in the solid state or in a poor solvent, the formation of intermolecular hydrogen bonds and π-π stacking interactions would restrict these rotations. This restriction of intramolecular motion could lead to an enhancement of fluorescence, characteristic of an AIE effect.

Furthermore, the luminescent properties of this compound can be modulated through coordination to metal ions. The formation of coordination polymers or metal-organic frameworks can rigidify the ligand, leading to enhanced emission. The nature of the metal ion can also play a crucial role, with certain metals known to either quench or enhance the luminescence of the organic linker. The study of the luminescent properties of such supramolecular assemblies could lead to the development of novel sensors, imaging agents, and light-emitting materials.

Computational and Theoretical Investigations of 6,7 Dihydrazinylquinoxaline

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. researchgate.net It is a common approach for predicting the ground state properties of chemical compounds. researchgate.net

Quantum Chemical Calculations for Geometry Optimization and Conformational Analysis

The optimization of a molecule's geometry to find its most stable three-dimensional arrangement is a fundamental application of quantum chemical calculations. mdpi.com This process also allows for the exploration of different possible conformations and their relative energies.

Despite the importance of such analyses, no specific studies detailing the geometry optimization or conformational analysis of 6,7-Dihydrazinylquinoxaline using DFT or any other quantum chemical method have been found in the public domain.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. acs.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and polarizability. acs.org

No published data on the HOMO-LUMO energy gap or the specific characteristics of the molecular orbitals for this compound could be located. Theoretical studies on other quinoxaline (B1680401) derivatives have utilized these methods to explore their electronic properties for applications in areas like solar cells. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. researchgate.net

There are no available MEP maps or related analyses specifically for this compound in the reviewed literature. Such studies on other heterocyclic compounds have been used to understand their intermolecular interactions and reactivity. mdpi.comacs.org

Prediction of Reaction Pathways and Activation Energies

Computational methods, including DFT, can be employed to model chemical reactions, predict potential reaction pathways, and calculate the activation energies associated with these transformations. temple.edunih.gov This information is vital for understanding reaction mechanisms and kinetics.

A search for predicted reaction pathways or activation energies involving this compound yielded no specific results.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for investigating the properties of molecules in their electronically excited states. mdpi.comfaccts.de It is particularly useful for predicting UV-Vis absorption spectra and understanding photophysical processes. nih.gov

No TD-DFT studies focused on the excited state phenomena of this compound have been published. Benchmarking studies on other aromatic compounds have assessed the accuracy of TD-DFT for calculating excited-state geometries. mdpi.com

Advanced Wave Function-Based Methods for Electronic Properties

Beyond DFT, more computationally intensive wave function-based methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, can provide higher accuracy for electronic property calculations, albeit at a greater computational cost. cuny.edu These methods are often used as a benchmark for DFT results.

There is no evidence in the scientific literature of the application of advanced wave function-based methods to study the electronic properties of this compound.

Theoretical Characterization of Intermolecular Interactions and Non-Covalent Forces

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical exploration of this compound. Specifically, there is an absence of published research detailing the computational and theoretical characterization of its intermolecular interactions and non-covalent forces.

Computational methods such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are powerful tools for elucidating the nature of non-covalent interactions that govern molecular recognition, crystal packing, and the properties of materials. These methods can provide quantitative and qualitative insights into hydrogen bonds, van der Waals forces, and π-stacking interactions, which would be of significant interest for a molecule like this compound with its multiple hydrogen bond donors and acceptors and an aromatic quinoxaline core.

Typically, such computational studies would involve:

Dimer and Cluster Analysis: The geometry of this compound dimers or larger clusters would be optimized to identify the most stable intermolecular arrangements. The interaction energies, corrected for basis set superposition error (BSSE), would be calculated to quantify the strength of these interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. The presence of a bond critical point (BCP) between atoms of different molecules is a key indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the bond (e.g., distinguishing between shared-shell covalent interactions and closed-shell non-covalent interactions).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It is particularly useful for quantifying donor-acceptor interactions, such as the charge transfer from a lone pair orbital of one molecule to an anti-bonding orbital of another, which is a hallmark of hydrogen bonding. The second-order perturbation energy (E(2)) associated with these interactions provides a measure of their stabilizing effect.

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that helps to identify and characterize non-covalent interactions in real space, based on the electron density and its reduced gradient. It generates surfaces that highlight different types of interactions, such as attractive hydrogen bonds and van der Waals forces, as well as repulsive steric clashes.

Molecular Electrostatic Potential (MEP) Surface: MEP maps illustrate the charge distribution around a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are instrumental in predicting the sites for electrophilic and nucleophilic attack and understanding electrostatic contributions to intermolecular interactions.

Despite the utility of these methods, dedicated computational studies on the intermolecular and non-covalent forces of this compound are not present in the accessible scientific literature. Consequently, no data tables or detailed research findings on this specific topic can be presented. The execution of such theoretical investigations would be a valuable contribution to the chemical sciences, providing fundamental insights into the supramolecular chemistry of this quinoxaline derivative.

Advanced Spectroscopic Characterization Methodologies for 6,7 Dihydrazinylquinoxaline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 6,7-dihydrazinylquinoxaline derivatives in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.net

¹H-NMR Spectroscopy is utilized to identify the number of different types of protons, their electronic environments, and their proximity to other protons. Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of a proton; protons in different chemical environments will resonate at different frequencies. researchgate.net For instance, aromatic protons on the quinoxaline (B1680401) ring will appear in a distinct region of the spectrum compared to the protons of the hydrazinyl groups. The integration of the signal corresponds to the number of protons of a particular type. researchgate.net Spin-spin coupling, observed as the splitting of a signal into multiple peaks (e.g., doublets, triplets), reveals the number of neighboring protons, providing valuable information about the connectivity of the molecule. researchgate.net

¹³C-NMR Spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in a derivative of this compound will typically produce a distinct signal in the ¹³C-NMR spectrum. researchgate.netlibretexts.org The chemical shift of each signal is indicative of the type of carbon (e.g., aromatic, aliphatic) and its bonding environment. researchgate.net Proton-decoupled ¹³C-NMR spectra, where the coupling between carbon and proton nuclei is removed, are most commonly used to simplify the spectrum and show each unique carbon as a single peak. libretexts.org

A representative, hypothetical dataset for a derivative of this compound is presented below to illustrate the type of information obtained from NMR spectroscopy.

Hypothetical NMR Data for a this compound Derivative

| Technique | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H-NMR | 7.85 | s | 2H | Ar-H (quinoxaline ring) |

| 4.50 | br s | 4H | -NH₂ (hydrazinyl group) | |

| 3.90 | s | 4H | -NH- (hydrazinyl group) | |

| ¹³C-NMR | 145.2 | C (aromatic, C-N) | ||

| 138.6 | C (aromatic, C-C) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. savemyexams.com It operates on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending. savemyexams.compressbooks.pub An IR spectrum is a plot of the percentage of light transmitted versus the wavenumber (cm⁻¹) of the radiation. pressbooks.pub

For this compound and its derivatives, IR spectroscopy is crucial for confirming the presence of key functional groups. The N-H bonds of the hydrazinyl groups will exhibit characteristic stretching vibrations, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N bonds within the quinoxaline ring system will show stretching absorptions in the 1650-1550 cm⁻¹ range. pressbooks.pub Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring typically appear as a series of bands between 1600 and 1450 cm⁻¹. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the specific molecule, providing a molecular "fingerprint". savemyexams.comlibretexts.org

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Hydrazine) | Stretching | 3300-3500 | Medium to Strong, Sharp |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium to Weak |

| C=N (Quinoxaline) | Stretching | 1550-1650 | Medium |

| C=C (Aromatic Ring) | Stretching | 1450-1600 | Medium to Weak |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uomustansiriyah.edu.iq It is a fundamental tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. uomustansiriyah.edu.iqbu.edu.eg In a typical mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated and separated based on their m/z ratio, and a detector measures the abundance of each ion. uomustansiriyah.edu.iq

For this compound derivatives, the molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, provides the molecular weight of the compound. bu.edu.eg The presence of nitrogen atoms in the molecule is significant due to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight. msu.edu High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the determination of the molecular formula. bu.edu.eg

The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. The energetic ionization process can cause the molecular ion to break apart into smaller, charged fragments. uomosul.edu.iq The way the molecule fragments can reveal the nature of the bonds and the stability of the resulting fragments. For example, the loss of a hydrazinyl group or cleavage of the quinoxaline ring would produce characteristic fragment ions.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Possible Fragment | Interpretation |

|---|---|---|

| 190 | [M]⁺ | Molecular Ion |

| 159 | [M - NHNH₂]⁺ | Loss of a hydrazinyl radical |

| 128 | [M - 2(NHNH₂)]⁺ | Loss of both hydrazinyl radicals |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is a premier technique for determining the three-dimensional arrangement of atoms within a crystalline solid. ksu.edu.sa It is based on the principle that when a beam of X-rays interacts with a crystal, the electrons of the atoms scatter the X-rays in a predictable pattern of constructive and destructive interference. ub.edu This diffraction pattern is a unique fingerprint of the crystal's internal structure.

Single Crystal X-ray Diffraction is the most powerful method for obtaining a precise and unambiguous determination of the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.com This technique requires a high-quality single crystal of the this compound derivative. The analysis of the diffraction data allows for the creation of an electron density map, from which the positions of the individual atoms can be determined. ub.edu

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or to analyze the bulk properties of a crystalline material. mdpi.com The sample is a fine powder containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern consists of a series of peaks at different angles, which correspond to the various lattice planes within the crystal structure. ethz.ch While generally providing less detailed information than single-crystal XRD, PXRD is invaluable for identifying crystalline phases, determining lattice parameters, and assessing sample purity. ksu.edu.sa

Typical Crystallographic Data Obtainable from XRD

| Parameter | Description |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). ethz.ch |

| Space Group | The set of symmetry operations that describe the crystal's structure. ethz.ch |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths | The distances between the centers of bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. ijprajournal.com When a molecule absorbs light in this region of the electromagnetic spectrum, it causes an electron to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity) are characteristic of the molecule's electronic structure, particularly the presence of chromophores, which are the parts of a molecule that absorb light. libretexts.org

For this compound and its derivatives, the quinoxaline ring system and the hydrazinyl groups constitute a conjugated system, which acts as a chromophore. libretexts.org UV-Vis spectroscopy can be used to study the electronic transitions within this system, typically π → π* and n → π* transitions. The λmax values provide information about the extent of conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Changes in the substitution pattern on the quinoxaline ring or the hydrazinyl groups can lead to shifts in the absorption maxima, providing insights into the electronic effects of these modifications.

Typical UV-Vis Absorption Data for Aromatic Systems

| Electronic Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200-400 | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. |

| n → π* | 300-500 | Excitation of a non-bonding electron (e.g., from nitrogen) to a π* antibonding orbital. |

Advanced Characterization Techniques for Complexes and Assemblies

When this compound derivatives are used to form larger complexes or self-assembled structures, a variety of advanced microscopic and analytical techniques are employed to characterize their morphology, elemental composition, and surface properties.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. A focused beam of electrons is scanned across the surface, and the signals from the interaction of the electrons with the sample are used to generate an image. SEM is particularly useful for visualizing the morphology, size, and shape of particles, films, or other micro- and nanostructures formed by this compound complexes.

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM by passing a beam of electrons through an ultrathin sample. oxinst.com TEM can reveal the internal structure of materials, including the arrangement of atoms in a crystal lattice. oxinst.com It is an essential tool for characterizing the size, shape, and internal structure of nanoparticles or other nanoscale assemblies. oxinst.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional surface profile. A sharp tip at the end of a cantilever is scanned across the sample surface, and the deflection of the cantilever is measured to create a topographical map. AFM is capable of imaging surfaces with atomic resolution and can be used to study the surface features of thin films or self-assembled monolayers of this compound derivatives.

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is often coupled with SEM or TEM. bruker.com The electron beam used for imaging can also excite atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample. bruker.com EDS can be used to create elemental maps, showing the distribution of different elements within the sample, which is particularly useful for confirming the composition of metal complexes of this compound.

Microscopy Techniques and Their Applications for Complexes

| Technique | Primary Information Obtained | Typical Application |

|---|---|---|

| SEM | Surface topography, morphology, particle size and shape. | Imaging of micro- or nanostructured films and powders. |

| TEM | Internal structure, particle size and shape, crystallinity. oxinst.com | High-resolution imaging of nanoparticles and their lattice structure. oxinst.com |

| AFM | 3D surface profile, surface roughness. | Characterization of thin films and self-assembled monolayers. |

| EDS | Elemental composition and distribution. bruker.com | Confirming the presence and mapping the distribution of elements in a complex. bruker.com |

Biological and Biomedical Research Applications of 6,7 Dihydrazinylquinoxaline Derivatives: Mechanistic Insights

Molecular Mechanisms of Biological Targeting

The therapeutic potential of 6,7-dihydrazinylquinoxaline derivatives is rooted in their ability to specifically interact with and modulate the function of key biological macromolecules. Understanding these molecular mechanisms is crucial for the rational design of more potent and selective agents.

Enzyme Inhibition Mechanisms

Quinoxaline (B1680401) derivatives have been identified as inhibitors of several key enzymes implicated in various diseases.

Cholinesterases: These enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission. Their inhibition is a key strategy in the management of neurodegenerative diseases. Studies have shown that certain derivatives can effectively inhibit these enzymes, suggesting their potential in this therapeutic area. nih.gov

Secretory Phospholipase A2 (sPLA2): Elevated levels of sPLA2 are associated with inflammatory conditions and cardiovascular complications of diabetes. nih.gov Specific quinoxalinone derivatives have demonstrated potent inhibitory effects on various sPLA2 isozymes, including hG-IIA, hG-V, and hG-X. nih.gov For instance, compounds with a substituted benzylidene hydrazino moiety at the 3-position of the quinoxalin-2-one core have shown promising results. nih.govresearchgate.net Molecular modeling suggests that these inhibitors bind to the active site of the enzyme, interacting with key residues and the catalytic calcium ion. researchgate.net

α-Glucosidase: This enzyme is involved in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. nih.gov Certain quinoxalinone derivatives have been found to inhibit α-glucosidase. For example, a derivative with a specific substituted benzylidene hydrazino group exhibited an IC50 value comparable to the known inhibitor quercetin (B1663063). nih.govresearchgate.net The inhibitory mechanism is believed to involve the formation of a complex with the enzyme, driven by hydrophobic interactions. sciopen.com

Exploration of DNA/RNA Binding Mechanisms

The planar structure of the quinoxaline ring system allows for intercalation between the base pairs of DNA and RNA. This interaction can disrupt nucleic acid replication and transcription, leading to cytotoxic effects, which is a desirable attribute for anticancer agents. Some quinoxaline derivatives have been investigated for their ability to bind to DNA, with studies suggesting that they can act as topoisomerase II inhibitors, thereby inducing apoptosis in cancer cells. tandfonline.com

Investigation of Antiviral Mechanisms

Quinoxaline derivatives have demonstrated promising antiviral activity against a range of viruses. wisdomlib.orgnih.gov

Anti-BVDV (Bovine Viral Diarrhea Virus): BVDV is often used as a surrogate for the Hepatitis C virus (HCV) in antiviral research due to their similarities in replication. mdpi.com Studies on other heterocyclic compounds have shown that they can inhibit BVDV at an early stage of the viral cycle, suggesting a direct antiviral effect. nih.govnih.gov This inhibition can occur at the entry or replication stage of the virus. nih.gov

Anti-HCV (Hepatitis C Virus): Given the use of BVDV as a model, the antiviral mechanisms observed against BVDV are often extrapolated to HCV. mdpi.com The ability of certain compounds to inhibit viral replication suggests their potential as anti-HCV agents. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies provide critical insights into the features necessary for effective molecular interactions.

Analysis of Substituent Effects on Receptor Binding and Molecular Interactions

The nature and position of substituents on the quinoxaline scaffold play a crucial role in determining the compound's affinity for its biological target.

Systematic modifications of the quinoxaline core have revealed key insights into the structural requirements for potent biological activity. For instance, in the context of enzyme inhibition, the presence of specific functional groups can significantly enhance binding affinity.

| Target Enzyme | Substituent Modification | Effect on Activity |

| sPLA2 | 4-hydroxybenzylidene hydrazino at C3 | Potent inhibition nih.govresearchgate.net |

| α-Glucosidase | 4-methoxybenzylidene hydrazino at C3 | Comparable activity to quercetin nih.govresearchgate.net |

| Cholinesterases | Varied substitutions | Nanomolar inhibition levels nih.gov |

These findings highlight the importance of specific substitutions in optimizing the interaction with the enzyme's active site.

Future Research Directions and Emerging Trends

Leveraging Advanced Computational Methods for De Novo Design

The advent of sophisticated computational tools has revolutionized the process of molecular design. plos.org For 6,7-dihydrazinylquinoxaline, de novo design strategies, which involve the computational construction of novel molecules, are expected to play a pivotal role in the creation of new derivatives with tailored properties. plos.orgosti.gov

Key Research Thrusts:

Structure-Based and Ligand-Based Design: Computational approaches can be broadly categorized into structure-based and ligand-based methods. plos.orgosti.gov In the context of this compound, structure-based design could be employed when the three-dimensional structure of a target protein is known, allowing for the design of ligands that fit precisely into the binding site. Conversely, ligand-based design can be utilized by comparing the structural and pharmacophoric features of new designs with known bioactive molecules. plos.org

Algorithmic Innovations: The development and application of advanced algorithms are central to the success of de novo design. These algorithms can explore vast chemical spaces to identify promising candidate molecules based on a set of predefined criteria, such as synthetic accessibility and desired biological activity. plos.org Software like DOGS (Design of Genuine Structures) exemplifies this approach by assembling novel compounds from readily available building blocks and established reaction principles. plos.org

Predictive Modeling: A significant challenge in drug discovery and materials science is the accurate prediction of a molecule's properties before its synthesis. Computational models can be trained to predict various characteristics, including binding affinity, pharmacokinetic profiles, and material properties. For instance, scoring functions derived from Quantitative Structure-Activity Relationship (QSAR) models can be used to evaluate the potential of newly designed this compound derivatives. osti.gov

Interactive Data Table: Computational Design Strategies

| Design Strategy | Description | Application for this compound |

| Grow | Sequentially builds a molecule from a starting "seed" fragment within a target's active site. osti.gov | Designing potent enzyme inhibitors by growing fragments from the dihydrazinylquinoxaline core. |

| Fragment-Link | Places molecular fragments in key interaction points of a target and then connects them. osti.gov | Linking different functional groups to the this compound scaffold to optimize binding. |

| Sampling | Randomly generates and modifies molecules, selecting those with desirable properties. osti.gov | Exploring diverse chemical space to discover novel this compound-based structures with unique functions. |

Expanding Catalytic Applications of Dihydrazinylquinoxaline-Based Complexes

The nitrogen-rich structure of this compound makes it an excellent ligand for the formation of transition metal complexes. These complexes have the potential to serve as highly efficient and selective catalysts in a variety of organic transformations. researchgate.netrsc.org

Emerging Trends:

Homogeneous Catalysis: Dihydrazinylquinoxaline-metal complexes can act as homogeneous catalysts, where the catalyst is in the same phase as the reactants. This allows for high activity and selectivity under mild reaction conditions. Future research will likely focus on developing catalysts for challenging reactions such as C-H activation, cross-coupling reactions, and asymmetric synthesis. The ability to fine-tune the electronic and steric properties of the ligand by modifying the quinoxaline (B1680401) core or the hydrazinyl groups is a key advantage. mdpi.com

Heterogeneous Catalysis: Immobilizing dihydrazinylquinoxaline complexes onto solid supports, such as polymers or inorganic materials, can lead to the development of robust and recyclable heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of easy separation and reuse.

Single-Atom Catalysis: A frontier in catalysis is the use of single-atom catalysts (SACs), where individual metal atoms are dispersed on a support material. nih.gov The dihydrazinylquinoxaline ligand could be instrumental in stabilizing single metal atoms, creating highly active and atom-efficient catalytic sites for reactions like the hydrogen evolution reaction. nih.gov

Research Findings Table: Potential Catalytic Applications

| Catalytic Process | Role of Dihydrazinylquinoxaline Complex | Potential Advantages |